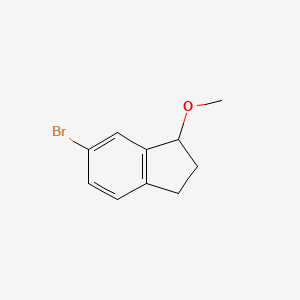

6-bromo-1-methoxy-2,3-dihydro-1H-indene

Description

BenchChem offers high-quality 6-bromo-1-methoxy-2,3-dihydro-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-1-methoxy-2,3-dihydro-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

6-bromo-1-methoxy-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C10H11BrO/c1-12-10-5-3-7-2-4-8(11)6-9(7)10/h2,4,6,10H,3,5H2,1H3 |

InChI Key |

UTSAFDCNKIFCBS-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

"6-bromo-1-methoxy-2,3-dihydro-1H-indene" chemical properties

An In-depth Technical Guide to 6-bromo-1-methoxy-2,3-dihydro-1H-indene: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional architecture that can be strategically functionalized to achieve specific interactions with biological targets. This guide focuses on a specific, yet underexplored, derivative: 6-bromo-1-methoxy-2,3-dihydro-1H-indene .

While direct experimental data for this compound is scarce in publicly available literature, this document serves as a comprehensive technical guide by leveraging established chemical principles and data from closely related analogues. By examining the synthesis, reactivity, and spectroscopic characteristics of similar brominated and methoxylated indanes, we can construct a robust profile for the title compound, providing a valuable resource for researchers in organic synthesis and drug discovery. The strategic placement of a bromine atom and a methoxy group offers unique opportunities for both further chemical modification and modulation of physicochemical properties, making this a molecule of significant interest.

Physicochemical Properties

The fundamental properties of 6-bromo-1-methoxy-2,3-dihydro-1H-indene can be reliably predicted based on its constituent parts. The table below summarizes these characteristics. It is important to note that while properties like molecular formula and weight are exact, others such as boiling point are estimations based on related structures.

| Property | Value | Source/Method |

| IUPAC Name | 6-bromo-1-methoxy-2,3-dihydro-1H-indene | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₁BrO | --- |

| Molecular Weight | 227.10 g/mol | --- |

| CAS Number | Not found | --- |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from analogues |

| Boiling Point | Estimated >250 °C at 760 mmHg | Inferred from related compounds[2] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, ether, ethyl acetate) | General principle for similar structures |

Proposed Synthesis Pathway

A logical and efficient synthetic route to 6-bromo-1-methoxy-2,3-dihydro-1H-indene would commence from the commercially available 6-bromo-2,3-dihydro-1H-inden-1-one. The synthesis involves a two-step sequence: reduction of the ketone to the corresponding alcohol, followed by etherification.

Caption: Proposed two-step synthesis of 6-bromo-1-methoxy-2,3-dihydro-1H-indene.

Experimental Protocol: Step-by-Step Methodology

Step 1: Reduction of 6-bromo-2,3-dihydro-1H-inden-1-one to 6-bromo-2,3-dihydro-1H-inden-1-ol

-

Reaction Setup: To a solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol (MeOH) at 0 °C, slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

-

Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude 6-bromo-2,3-dihydro-1H-inden-1-ol can be used in the next step without further purification, or purified by column chromatography on silica gel if necessary.[3]

Causality behind Experimental Choices:

-

Sodium borohydride is a mild and selective reducing agent for ketones, which avoids over-reduction of the aromatic ring or cleavage of the C-Br bond.

-

Methanol is a suitable protic solvent that also participates in the quenching of the reaction.

-

Low temperature is initially used to control the exothermic reaction.

Step 2: Etherification of 6-bromo-2,3-dihydro-1H-inden-1-ol

-

Reaction Setup: To a solution of 6-bromo-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Execution: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield pure 6-bromo-1-methoxy-2,3-dihydro-1H-indene.

Causality behind Experimental Choices:

-

Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide.

-

Anhydrous THF is used as the solvent to prevent quenching of the sodium hydride.

-

Methyl iodide is a reactive electrophile for the Williamson ether synthesis.

Spectroscopic and Spectrometric Analysis (Predicted)

The structural elucidation of 6-bromo-1-methoxy-2,3-dihydro-1H-indene would rely on a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The following data is predicted based on known spectral data of similar indane derivatives.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, benzylic, and aliphatic protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | H-7 |

| ~7.2 | d | 1H | H-5 |

| ~7.1 | d | 1H | H-4 |

| ~4.8 | t | 1H | H-1 |

| ~3.4 | s | 3H | -OCH₃ |

| ~3.0 - 2.8 | m | 2H | H-3 |

| ~2.5 - 2.3 | m | 2H | H-2 |

¹³C NMR Spectroscopy

The carbon NMR would complement the ¹H NMR data, confirming the carbon skeleton.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~145 | C-7a |

| ~142 | C-3a |

| ~131 | C-5 |

| ~129 | C-4 |

| ~125 | C-7 |

| ~120 | C-6 |

| ~85 | C-1 |

| ~56 | -OCH₃ |

| ~30 | C-3 |

| ~28 | C-2 |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| ~3050-2850 | C-H (aromatic and aliphatic) |

| ~1600, 1480 | C=C (aromatic) |

| ~1100 | C-O (ether) |

| ~820 | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and show a characteristic isotopic pattern due to the presence of bromine.

| m/z (Predicted) | Assignment |

| 226/228 | [M]⁺ (Molecular ion peak with ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) |

| 195/197 | [M - OCH₃]⁺ |

| 147 | [M - Br]⁺ |

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 6-bromo-1-methoxy-2,3-dihydro-1H-indene is dictated by its key structural features:

-

Aromatic Ring: The bromine atom on the aromatic ring is a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[7] This is a crucial feature for generating compound libraries in the lead optimization phase of drug discovery.[8]

-

Benzylic Methoxy Group: The methoxy group at the C-1 position can influence the molecule's metabolic stability and its ability to form hydrogen bonds with biological targets.[9][10] While generally stable, ethers can be cleaved under harsh acidic conditions.

-

Indane Scaffold: The rigid nature of the indane core is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

The methoxy group is a common feature in many approved drugs, where it often improves physicochemical properties and metabolic behavior.[9][10] The combination of the indane scaffold with these strategically placed functional groups makes 6-bromo-1-methoxy-2,3-dihydro-1H-indene a highly attractive building block for the synthesis of novel therapeutic agents.

Safety and Handling

While a specific safety data sheet (SDS) for 6-bromo-1-methoxy-2,3-dihydro-1H-indene is not available, general precautions for handling brominated aromatic compounds should be strictly followed. Based on the SDS for related compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

6-bromo-1-methoxy-2,3-dihydro-1H-indene represents a promising, albeit understudied, chemical entity. By applying established principles of organic chemistry and leveraging data from analogous structures, this guide provides a comprehensive overview of its likely properties, a reliable synthetic pathway, and its potential utility in medicinal chemistry. The strategic combination of a rigid scaffold with versatile functional groups for further elaboration underscores its potential as a valuable building block for the discovery of new medicines. It is our hope that this guide will stimulate further research into this and related molecules.

References

- Fisher Scientific. (2009, August 20).

- Fisher Scientific. (2025, September 22).

- Fisher Scientific. (2025, December 22).

- Thermo Fisher Scientific. (2025, December 24).

- Matrix Fine Chemicals. 6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 14548-39-1.

- Angene Chemical. (2021, May 1). Safety Data Sheet: 6-Bromo-[1,1'-biphenyl]-3-amine.

- PubChem. 6-bromo-2,3-dihydro-1H-inden-1-ol.

- ChemicalBook. 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis.

-

Abovchem. 6-bromo-2,3-dihydrospiro[indene-1,2'-[11][13]dioxolane] - CAS:866848-94-4.

- The Royal Society of Chemistry.

- Spiteller, P., et al. (2002). NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. Magnetic Resonance in Chemistry, 40(5).

- Wikipedia. Indene.

- NIST. 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-.

- IUCr. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

- BenchChem. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6.

- PMC. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

- Cheméo. Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4).

- PubChem. 2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one.

- NIST. 1H-Indene, 2,3-dihydro-1,6-dimethyl-.

- Organic Chemistry Portal. Synthesis of indenes.

- PubChemLite. 6-bromo-2-methyl-2,3-dihydro-1h-inden-1-one.

- BenchChem. Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide.

- Semantic Scholar.

- ResearchGate. (2024, April). The role of the methoxy group in approved drugs.

- NIST. Indene.

- ResearchGate. (2023, December 22). Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one.

- PubMed. (2024, July 5). The role of the methoxy group in approved drugs.

- The Chemistry of Indene: Properties, Reactivity, and Industrial Potential.

- ACS. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories.

- ResearchGate. (2002, May). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.

- The Good Scents Company. indene, 95-13-6.

- Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025.

- UCL Discovery. Intramolecular ene reactions of functionalised nitroso compounds.

- MedchemExpress.com. Certificate of Analysis: 5-Bromo-2,3-dihydro-1H-inden-1-one.

- BenchChem. In-Depth Technical Guide to 6-Bromo-2,3-dihydro-1H-inden-5-ol: Safety, Handling, and Hazard.

Sources

- 1. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 6-bromo-2,3-dihydro-1H-inden-1-ol | C9H9BrO | CID 2754824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. technologynetworks.com [technologynetworks.com]

- 9. researchgate.net [researchgate.net]

- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

"6-bromo-1-methoxy-2,3-dihydro-1H-indene" material safety data sheet

The following technical guide is a comprehensive synthesis of physicochemical data, experimental protocols, and safety standards for 6-bromo-1-methoxy-2,3-dihydro-1H-indene .

CAS: 13357-61-4 | Formula: C₁₀H₁₁BrO | M.W.: 227.10 g/mol [1]

Part 1: Executive Summary

6-bromo-1-methoxy-2,3-dihydro-1H-indene (also known as 6-bromo-1-methoxyindane) is a high-value halogenated building block in medicinal chemistry.[1] Structurally, it consists of a rigid indane core functionalized with an aryl bromide at the C6 position and a methoxy ether at the benzylic C1 position.

This dual-functionality makes it a "linchpin" scaffold:

-

The Aryl Bromide (C6): Serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.[1]

-

The Methoxy Ether (C1): Acts as a lipophilic pharmacophore or a masked hydroxyl group, often modulating blood-brain barrier (BBB) permeability in CNS-active agents.[1]

Part 2: Physicochemical Profile

Note: Specific experimental values for this intermediate are rare in public literature. Data below represents high-confidence estimates based on structural analogs (e.g., 6-bromo-1-indanone).

| Property | Value / Description | Note |

| Appearance | Pale yellow viscous oil or low-melting solid | Etherification of the indanol typically lowers MP compared to the ketone precursor.[1] |

| Boiling Point | ~260–270 °C (Predicted) | Extrapolated from 6-bromo-1-indanone (BP >250°C).[1] |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO. | Lipophilic; insoluble in water. |

| Density | ~1.45 g/cm³ | High density due to bromine atom.[1] |

| LogP | ~3.2 | Predicted lipophilicity.[1] |

Part 3: Synthesis Protocol (The Core)

Standardized Laboratory Procedure

The synthesis is a two-step sequence starting from the commercially available 6-bromo-1-indanone .[1]

Workflow Logic

The transformation converts the ketone (sp²) to a chiral ether (sp³).

-

Reduction: Chemoselective reduction of the ketone to the alcohol.

-

O-Alkylation: Methylation of the resulting secondary alcohol.[1]

Figure 1: Synthetic route from 6-bromo-1-indanone to 6-bromo-1-methoxyindane.

Step 1: Reduction to 6-Bromo-1-indanol

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[1]

-

Setup: Charge a round-bottom flask with 6-bromo-1-indanone (1.0 equiv) and MeOH (0.5 M concentration). Cool to 0 °C.

-

Addition: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[2]

-

Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with sat. NH₄Cl.[1][3] Concentrate MeOH in vacuo. Extract aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Result: 6-Bromo-1-indanol (typically >95% yield, white solid).[1] Used directly in Step 2.

Step 2: Methylation (Williamson Ether Synthesis)

Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI), Anhydrous THF.

-

Activation: In a flame-dried flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF at 0 °C.

-

Deprotonation: Dissolve 6-bromo-1-indanol (from Step 1) in THF and add dropwise to the NaH suspension. Stir at 0 °C for 30 mins until H₂ evolution ceases (formation of sodium alkoxide).

-

Alkylation: Add MeI (1.5 equiv) dropwise. Safety: MeI is a volatile carcinogen; use a fume hood.

-

Completion: Warm to RT and stir for 4–12 hours.

-

Quench: Carefully add cold water to destroy excess hydride.[1]

-

Purification: Extract with Et₂O. Flash chromatography (Silica, Hexane/EtOAc gradient) yields 6-bromo-1-methoxyindane .[1]

Part 4: Handling, Safety & Stability (MSDS Profile)

Since a specific regulatory MSDS is often unavailable for intermediates, the following is a Predicted Safety Profile based on the functional groups (Aryl Bromide, Ether) and GHS standards.

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT-Single Exposure: Category 3 (Respiratory Irritation) (H335)[1]

Critical Safety Protocols

| Hazard Domain | Protocol |

| Inhalation | The compound is likely volatile.[1] Always handle in a certified chemical fume hood. |

| Skin Contact | Lipophilic nature allows skin absorption. Wear Nitrile gloves (minimum 0.11 mm) . |

| Storage | Store at 2–8 °C (Refrigerator). Protect from light (aryl bromides can degrade photolytically). |

| Reactivity | Incompatible with strong oxidizing agents and magnesium (Grignard formation). |

Part 5: Synthetic Utility & Applications

The primary value of 6-bromo-1-methoxyindane lies in its ability to couple with boronic acids, amines, or stannanes.[1]

Example: Suzuki-Miyaura Coupling

This protocol installs a biaryl system, common in kinase inhibitors.[1]

Figure 2: Palladium-catalyzed cross-coupling workflow.

Protocol:

-

Combine 6-bromo-1-methoxyindane (1.0 eq), Aryl-boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).[1]

-

Degas with Nitrogen for 10 mins.

-

Add Pd(dppf)Cl₂ (5 mol%).

-

Heat to 90–100 °C for 12 hours.

-

Outcome: The bromine is replaced by the aryl group, retaining the methoxy stereocenter.

References

-

Synthesis of 1-Indanones (Precursor Synthesis): Ahmed, N. "Synthesis of 1-indanones with a broad range of biological activity."[1][4] Beilstein Journal of Organic Chemistry, 2017, 13, 451–494.

-

General Indane Functionalization: Kus, N. S.[5] "Photochemical bromination of substituted indan-1-one derivatives."[1][5] Turkish Journal of Chemistry, 2009, 33, 479–486.

-

Safety Data (Analog - 6-Bromo-1-indanone): Thermo Fisher Scientific.[1][6] "Safety Data Sheet: 6-Bromo-1-indanone."[1]

-

Application in Drug Discovery (Methoxy Group Utility): Chiodi, D., Ishihara, Y. "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 2024, 273, 116364.

Sources

- 1. 6-Methoxy-1-Indanone | C10H10O2 | CID 334036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. fishersci.com [fishersci.com]

discovery and synthesis of novel indene compounds

Caption: Simplified catalytic cycle for gold-catalyzed synthesis of indenes from ynamides. [16][17]

Part 3: Protocol Deep Dive & Structural Validation

A trustworthy protocol is a self-validating system. Here, we detail a representative procedure and the subsequent analytical methods required to confirm its success.

Exemplary Protocol: Pd-Catalyzed Asymmetric (4+2) Dipolar Cyclization

This protocol, adapted from literature, describes the synthesis of chiral spiro-indenes and exemplifies the precision required in modern asymmetric catalysis. [11][12] Objective: To synthesize chiral spiro-indene 3aa.

Materials:

-

Palladium(II) dibenzylideneacetone chloroform complex (Pd₂(dba)₃·CHCl₃)

-

Chiral Ligand (e.g., a phosphoramidite ligand as specified in the source literature)

-

Vinylbenzoxazinanone 1a (0.1 mmol, 1.0 equiv.)

-

1-Diazonaphthalen-2(1H)-one 2a (0.2 mmol, 2.0 equiv.)

-

Anhydrous Dichloromethane (DCM), 1.0 mL

-

6W Blue Light-Emitting Diodes (LEDs)

Procedure:

-

Catalyst Preparation (In-situ): To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃·CHCl₃ (5 mol%) and the chiral ligand (20 mol%).

-

Causality Note: The chiral ligand is the source of stereochemical information. Its coordination to the palladium center creates a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer. The ratio of ligand to metal is critical for ensuring the active catalytic species is formed.

-

-

Reaction Assembly: Add vinylbenzoxazinanone 1a (0.1 mmol) and 1-diazonaphthalen-2(1H)-one 2a (0.2 mmol) to the tube, followed by anhydrous DCM (1.0 mL).

-

Causality Note: Anhydrous solvent is crucial to prevent quenching of reactive intermediates and catalyst deactivation. An excess of the diazo compound is used to ensure complete consumption of the limiting reagent 1a .

-

-

Initiation and Reaction: Stir the reaction solution at room temperature under the irradiation of 6W blue LEDs for 24 hours.

-

Causality Note: The blue light induces a Wolff rearrangement of the diazo compound 2a to generate a highly reactive ketene in situ. This ketene is then trapped in the palladium-catalyzed cyclization. This photochemical step allows the reaction to proceed under mild thermal conditions. [11][12]4. Workup and Purification: Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient).

-

Causality Note: Flash chromatography is essential to separate the desired product from unreacted starting materials, catalyst residues, and any side products, ensuring high purity of the final compound.

-

The Analytical Gauntlet: Confirming Structure and Purity

The identity and purity of a novel indene compound must be rigorously established using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. For an indene, characteristic signals include aromatic protons (typically 7.0-7.5 ppm), olefinic protons on the five-membered ring, and aliphatic protons of the CH₂ group (around 3.3 ppm for the parent indene). [22][23] * ¹³C NMR: Reveals the number of unique carbon environments. Analysis of ¹³C chemical shifts, often with the aid of DEPT experiments, helps to identify quaternary, CH, CH₂, and CH₃ carbons. [24][25] * 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for novel structures. They establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of every signal and confirming the final molecular structure.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecule, which is used to confirm its elemental composition with high confidence.

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unequivocal proof of structure, including the absolute stereochemistry of chiral centers. This is the gold standard for structural validation. [20]

References

- Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. (2024). Chem.

- 'Radical' approach yields catalyst for sustainable indene synthesis. (2016). University of Amsterdam HIMS.

- Rhenium-catalyzed synthesis of indene derivatives via C–H bond activation. (n.d.). SciSpace.

- Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames. (2017). The Journal of Physical Chemistry A.

- Acid-Catalyzed Domino Reactions of Tetraarylbut-2-yne-1,4-diols. Synthesis of Conjugated Indenes and Inden-2-ones. (2014). The Journal of Organic Chemistry.

- Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. (n.d.). PubMed Central.

- Synthesis of chiral spiro -indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. (2024). Chem.

- Significance and synthesis of chiral indenes. AAA: Asymmetric allylic alkylation. (n.d.). ResearchGate.

- Synthesis of indenes. (n.d.). Organic Chemistry Portal.

- Synthesis of Indenes by the Transition Metal-Mediated Carboannulation of Alkynes. (2006). The Journal of Organic Chemistry.

- Transition-Metal-Catalyzed Dehydrogenative (3 + 2) Annulation of Aromatic Compounds: Synthesis of Indenes and Indanes via Dual Functionalization of Benzylic and ortho C–H Bonds. (2023). The Journal of Organic Chemistry.

- Organocatalytic Asymmetric Tandem Reaction of Indene-Based Dienes for the Synthesis of Enantioenriched Spirodihydrofluorenes and Fluorenylamine-ketoximes Containing Axial Elements. (2024). Organic Letters.

- Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes. (2020). Organic Letters.

- Transition‐metal‐catalyzed reported strategies for indenes. (n.d.). ResearchGate.

- Synthesis of indenes via C−H activation. (n.d.). ResearchGate.

- Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021). ResearchGate.

- The I3C Nuclear Magnetic Resonance Substituent Chemical Shifts of 2-Substituted Indenes. Interpretation by a Multivariate Data A. (n.d.). RSC Publishing.

- Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. (2021). ACS Organic & Inorganic Au.

- An ab initio G3-type/statistical theory study of the formation of indene in combustion flames. II. The pathways originating from reactions of cyclic C5 species-cyclopentadiene and cyclopentadienyl radicals. (2008). PubMed.

- Indene. (n.d.). Wikipedia.

- Synthetic approaches to multifunctional indenes. (2011). Beilstein Journal of Organic Chemistry.

- Synthesis of Multisubstituted Indenes via Iron-Catalyzed Domino Reaction of Benzylic Compounds and Alkynes. (2012). Amanote Research.

- The 13C nuclear magnetic resonance substituent chemical shifts of 2-substituted indenes. Interpretation by a multivariate data analysis method. (n.d.). RSC Publishing.

- Synthesis of indene 126 and reaction mechanism. (n.d.). ResearchGate.

- Transition Metal (Ni, Cu, Pd)-Catalyzed Alkene Dicarbofunctionalization Reactions. (n.d.). PubMed Central.

- Synthetic approaches to multifunctional indenes. (2011). PubMed Central.

- Synthesis of Indenes via Graphene Oxide Mediated Manipulation of Morita‐Baylis‐Hillman Alcohols. (n.d.). CNR-IRIS.

- Indane Derivatives in Medicinal Chemistry. (n.d.). Scribd.

- Domino synthesis of indenols and alkyl-indene ethers under modified Vilsmeier conditions. (2006). ScienceDirect.

- Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. (2022). MDPI.

- Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. (2021). The Journal of Physical Chemistry C.

- A concise synthesis of indene-based polycyclic compounds via FeCl3-catalyzed cascade cyclization. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). PubMed Central.

- Indenone synthesis. (n.d.). Organic Chemistry Portal.

- The Chemistry of Indene: Properties, Reactivity, and Industrial Potential. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- Some natural compounds embodying the indene core. (n.d.). ResearchGate.

- Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. (2021). PubMed Central.

- 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (n.d.). ResearchGate.

- Indene derivatives. (n.d.). JFE Chemical Corporation.

- Exploring the Chemical Properties and Industrial Uses of Indene. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (2025). ResearchGate.

- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PubMed Central.

Sources

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. 'Radical' approach yields catalyst for sustainable indene synthesis - HIMS - University of Amsterdam [hims.uva.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic approaches to multifunctional indenes [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indene derivatives | JFE Chemical Corporation [jfe-chem.com]

- 9. nbinno.com [nbinno.com]

- 10. (PDF) Synthesis of Multisubstituted Indenes via [research.amanote.com]

- 11. oaepublish.com [oaepublish.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scispace.com [scispace.com]

- 16. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Indene synthesis [organic-chemistry.org]

- 19. A concise synthesis of indene-based polycyclic compounds via FeCl3-catalyzed cascade cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. iris.cnr.it [iris.cnr.it]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. The 13C nuclear magnetic resonance substituent chemical shifts of 2-substituted indenes. Interpretation by a multivariate data analysis method - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 25. The 13C nuclear magnetic resonance substituent chemical shifts of 2-substituted indenes. Interpretation by a multivariate data analysis method - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Dihydroindene Scaffolds: A Comprehensive Technical Guide to Unlocking Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydroindene scaffold, a privileged structural motif in medicinal chemistry, has emerged as a versatile framework for the development of novel therapeutics across a spectrum of diseases. This in-depth technical guide provides a comprehensive analysis of potential therapeutic targets for dihydroindene derivatives, with a focus on oncology, neurodegenerative disorders, and cardiovascular diseases. We will delve into the mechanistic underpinnings of their biological activity, provide detailed, field-proven experimental protocols for target validation and compound characterization, and visualize key signaling pathways to facilitate a deeper understanding of their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and drug development professionals, enabling the rational design and advancement of next-generation therapies based on the dihydroindene core.

Introduction: The Dihydroindene Scaffold as a Versatile Pharmacophore

The dihydroindene core, a bicyclic aromatic system, offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the design of small molecule inhibitors and modulators of various biological targets. Its conformational pre-organization allows for precise positioning of substituents to interact with specific binding pockets in proteins, while the availability of multiple synthetic handles enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide will explore the key therapeutic areas where dihydroindene scaffolds have shown significant promise and provide the technical details necessary to advance their development.

Anticancer Applications: Targeting the Machinery of Cell Proliferation and Angiogenesis

Dihydroindene derivatives have demonstrated potent anticancer activity through the modulation of critical pathways involved in tumor growth, survival, and metastasis. Two primary targets have emerged as particularly susceptible to inhibition by this scaffold: tubulin and receptor tyrosine kinases.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several dihydroindene derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[1][2] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3]

Key Compound Profile: Compound 12d

A notable example is compound 12d , a dihydro-1H-indene derivative that exhibits potent antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range.[1][2] Mechanistic studies have confirmed that compound 12d binds to the colchicine site of tubulin, inhibiting its polymerization and inducing G2/M cell cycle arrest and apoptosis.[1][2] Furthermore, this compound has demonstrated anti-angiogenic properties both in vitro and in vivo.[1][2]

| Compound | Target Cancer Cell Lines | IC50 (µM) | Reference |

| 12d | K562, A549, HCT116, MCF7 | 0.028 - 0.087 | [1][2] |

Experimental Workflow: Assessing Tubulin Polymerization Inhibition

Figure 1: Workflow for in vitro tubulin polymerization assay.

Protocol 1: In Vitro Tubulin Polymerization Assay [4]

-

Reagent Preparation:

-

Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

-

GTP stock solution: 10 mM in water.

-

Test compound: Prepare a 10 mM stock solution in DMSO.

-

Tubulin: Reconstitute purified tubulin in ice-cold TPB to a final concentration of 2 mg/mL. Keep on ice.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of serially diluted test compound or vehicle control (DMSO).

-

Prepare a tubulin/GTP mixture by adding GTP to the tubulin solution to a final concentration of 1 mM.

-

Initiate the reaction by adding 95 µL of the tubulin/GTP mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

The increase in absorbance over time reflects the rate of tubulin polymerization.

-

Plot the rate of polymerization against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Halting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor beta (PDGF-Rβ) are key RTKs that drive angiogenesis. Dihydroindene-based scaffolds have been developed as potent inhibitors of these kinases.

Signaling Pathway: VEGF-R2 Mediated Angiogenesis

Figure 2: Simplified VEGF-R2 signaling pathway and the inhibitory action of dihydroindene scaffolds.

Protocol 2: In Vitro VEGF-R2 Kinase Assay [1][5]

-

Reagents:

-

Recombinant human VEGF-R2 kinase domain.

-

Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

ATP solution: 10 mM in water.

-

Substrate: Poly(Glu, Tyr) 4:1.

-

Test compound: Serially diluted in DMSO.

-

-

Procedure:

-

In a 96-well plate, add 5 µL of the test compound or DMSO control.

-

Add 20 µL of VEGF-R2 kinase solution (e.g., 5-10 ng/well).

-

Add 20 µL of substrate solution (e.g., 0.2 mg/mL).

-

Initiate the reaction by adding 5 µL of ATP solution (final concentration, e.g., 10 µM).

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect kinase activity using a suitable method, such as a phosphotyrosine-specific antibody in an ELISA format or a luminescence-based ATP detection kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Neurodegenerative Disorders: Targeting the Pathological Hallmarks of Brain Disease

The application of dihydroindene scaffolds is expanding into the realm of neurodegenerative diseases, with promising activity against key pathological targets.

Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease

Acetylcholinesterase inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. Indene-derived hydrazides have been synthesized and shown to inhibit AChE.[6] For instance, compound SD-30 demonstrated significant AChE inhibition with an IC50 of 13.86 µM.[7]

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method) [4]

-

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATCI) solution (10 mM).

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM).

-

Acetylcholinesterase (AChE) solution (e.g., 0.1 U/mL).

-

Test compound dilutions.

-

-

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of test compound, and 20 µL of AChE solution.

-

Incubate at 25°C for 15 minutes.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm every minute for 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

Modulation of Beta-Amyloid (Aβ) Aggregation

The aggregation of beta-amyloid peptides is a central event in the pathogenesis of Alzheimer's disease. Some indene derivatives have been shown to inhibit Aβ aggregation.[7]

Protocol 4: Thioflavin T (ThT) Assay for Aβ Aggregation [8][9][10]

-

Reagents:

-

Aβ peptide (e.g., Aβ42) solution.

-

Thioflavin T (ThT) solution (e.g., 5 µM in glycine-NaOH buffer, pH 8.5).

-

Test compound dilutions.

-

-

Procedure:

-

Incubate Aβ peptide with or without the test compound at 37°C with agitation.

-

At various time points, take aliquots of the reaction mixture.

-

Add the aliquot to the ThT solution in a black 96-well plate.

-

Measure fluorescence at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

-

Data Analysis:

-

An increase in ThT fluorescence indicates Aβ fibril formation.

-

Compare the fluorescence intensity in the presence and absence of the test compound to determine its inhibitory effect.

-

Cardiovascular Diseases: Exploring New Avenues for Treatment

The therapeutic potential of dihydroindene scaffolds extends to cardiovascular diseases, with phosphodiesterases (PDEs) and calcium channels emerging as promising targets.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in cardiovascular signaling. PDE inhibitors have therapeutic applications in conditions like pulmonary hypertension and heart failure.[11][12][13][14][15] While direct evidence for dihydroindene scaffolds as potent PDE inhibitors is still emerging, their structural features make them viable candidates for exploration.

Protocol 5: Phosphodiesterase Activity Assay [1][2][16][17]

-

Reagents:

-

Purified PDE enzyme.

-

Assay buffer appropriate for the specific PDE isoform.

-

cAMP or cGMP substrate.

-

Detection reagents (e.g., luminescent or fluorescent-based).

-

Test compound dilutions.

-

-

Procedure:

-

In a 96- or 384-well plate, incubate the PDE enzyme with the test compound.

-

Initiate the reaction by adding the cyclic nucleotide substrate.

-

After a defined incubation period, stop the reaction.

-

Add detection reagents to measure the amount of remaining substrate or the product formed.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value for each compound.

-

Calcium Channel Blockade

Calcium channel blockers are widely used to treat hypertension and angina.[18][19][20][21] The dihydropyridine scaffold is a well-known pharmacophore for L-type calcium channel blockers. The structural similarities between dihydropyridines and certain dihydroindene derivatives suggest that the latter could also interact with these channels.

Experimental Approach: Calcium Influx Assays

Cell-based assays using fluorescent calcium indicators (e.g., Fluo-4) can be employed to screen for dihydroindene derivatives that block calcium influx through voltage-gated calcium channels in relevant cell types, such as vascular smooth muscle cells or cardiomyocytes.

Conclusion and Future Directions

The dihydroindene scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents. Its success in targeting fundamental cellular processes like cell division and signal transduction in cancer has paved the way for its exploration in other complex diseases. The evidence presented in this guide highlights the potential of dihydroindene derivatives to modulate key targets in neurodegenerative and cardiovascular disorders.

Future research should focus on:

-

Expanding the Target Space: Systematically screening dihydroindene libraries against a broader range of biological targets to uncover novel mechanisms of action.

-

Structure-Based Drug Design: Utilizing co-crystal structures of dihydroindene derivatives with their targets to guide the design of more potent and selective inhibitors.

-

Pharmacokinetic Optimization: Modifying the dihydroindene scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

-

In Vivo Validation: Progressing promising lead compounds into relevant animal models of disease to evaluate their efficacy and safety profiles.

By leveraging the insights and methodologies outlined in this technical guide, the scientific community can continue to unlock the full therapeutic potential of the dihydroindene scaffold, ultimately leading to the development of innovative medicines for a range of unmet medical needs.

References

-

Xu, S., Sun, Y., Wang, P., Tan, Y., Shi, L., et al. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]

-

Xu, S., Sun, Y., Wang, P., Tan, Y., Shi, L., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

-

PMC. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]

-

Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]

-

Thioflavin-T (ThT) Aggregation assay protocol 1000. [Link]

-

Pluskota, R., Jaroch, K., Kośliński, P., Ziomkowska, B., Lewińska, A., Kruszewski, S., Bojko, B., & Koba, M. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Pharmaceuticals, 14(9), 899. [Link]

-

Leysen, D., et al. (2006). In silico-guided target identification of a scaffold-focused library: 1,3,5-triazepan-2,6-diones as novel phospholipase A2 inhibitors. Journal of medicinal chemistry, 49(23), 6768–6778. [Link]

- Google Patents.

-

ACS Publications. Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. [Link]

-

PubMed. HMG-CoA reductase inhibitors: design, synthesis, and biological activity of tetrahydroindazole-substituted 3,5-dihydroxy-6-heptenoic acid sodium salts. [Link]

-

Journal of Applied Pharmaceutical Science. Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. [Link]

-

PubMed. Scaffold-based design and synthesis of potent N-type calcium channel blockers. [Link]

-

Cardiovascular Prevention and Pharmacotherapy. Calcium channel blockers for hypertension: old, but still useful. [Link]

-

PMC. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. [Link]

-

PubMed. 1,4-Dihydropyridines as calcium channel ligands and privileged structures. [Link]

-

PubMed. Cardiovascular effects of phosphodiesterase type 5 inhibitors. [Link]

-

ResearchGate. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. [Link]

-

Frontiers. Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. [Link]

-

PubMed. Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. [Link]

-

PubMed. Small molecule inhibitors of aggregation indicate that amyloid beta oligomerization and fibrillization pathways are independent and distinct. [Link]

-

PubMed. Target Enzyme in Alzheimer's Disease: Acetylcholinesterase Inhibitors. [Link]

-

PubMed. Chemical genetics of neuroinflammation: natural and synthetic compounds as microglial inhibitors. [Link]

-

PMC. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. [Link]

-

PubMed. Discovery of a potent HMG-CoA reductase degrader that eliminates statin-induced reductase accumulation and lowers cholesterol. [Link]

-

PMC. Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. [Link]

-

PMC. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. [Link]

-

PMC. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts. [Link]

-

PMC. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. [Link]

-

PubMed. Cardiovascular effects of phosphodiesterase 5 inhibitors. [Link]

-

PubMed. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. [Link]

-

PMC. Targeting Amyloid Beta Aggregation and Neuroinflammation in Alzheimer's Disease: Advances and Future Directions. [Link]

-

PubMed. Dihydroartemisinin Ameliorates LPS-induced Neuroinflammation by Inhibiting the PI3K/AKT Pathway. [Link]

-

bioRxiv. Discovery of Novel Inhibitors of HMG-CoA Reductase using Bioactive Compounds isolated from Cochlospermum Species. [Link]

-

MDPI. Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. [Link]

-

PubMed. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety. [Link]

-

MDPI. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]

-

Iranian Journal of Public Health. Phosphodiesterase-5 Inhibitors as Therapeutics for Cardiovascular Diseases: A Brief Review. [Link]

-

ResearchGate. Inhibitors of HMG-CoA Reductase: Current and Future Prospects. [Link]

-

PMC. Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs). [Link]

-

ResearchGate. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro. [Link]

-

ResearchGate. Cardiovascular Effects of Phosphodiesterase 5 Inhibitors. [Link]

-

PubMed. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. [Link]

Sources

- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 2. promega.com [promega.com]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thioflavin T spectroscopic assay [assay-protocol.com]

- 9. protocols.io [protocols.io]

- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 11. Cardiovascular effects of phosphodiesterase type 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiovascular effects of phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphodiesterase-5 Inhibitors as Therapeutics for Cardiovascular Diseases: A Brief Review | Iranian Journal of Public Health [ijph.tums.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PDE-Glo™ Phosphodiesterase Assay [promega.jp]

- 18. japsonline.com [japsonline.com]

- 19. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]

- 20. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

application of "6-bromo-1-methoxy-2,3-dihydro-1H-indene" in medicinal chemistry

Technical Application Note: Strategic Utilization of 6-Bromo-1-methoxy-2,3-dihydro-1H-indene in Medicinal Chemistry

Executive Summary

6-Bromo-1-methoxy-2,3-dihydro-1H-indene (CAS: 371249-94-4) serves as a high-value bifunctional scaffold in modern medicinal chemistry. Unlike its more reactive precursor, 6-bromo-1-indanone, this ether-protected derivative offers a chemically robust platform for C6-diversification via Palladium-catalyzed cross-couplings without the interference of a reactive carbonyl or free hydroxyl group.

This guide details the strategic application of this scaffold in the synthesis of 1-aminoindane derivatives (relevant to CNS targets like MAO-B inhibitors and NMDA antagonists) and functionalized indanols . It provides validated protocols for cross-coupling and subsequent C1-activation, establishing a reliable workflow for library generation.

Chemical Profile & Strategic Value

| Property | Specification |

| IUPAC Name | 6-Bromo-1-methoxy-2,3-dihydro-1H-indene |

| CAS Number | 371249-94-4 |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| Physical State | Pale yellow to off-white solid or oil (purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Functionality | C6-Bromo: Handle for Suzuki/Buchwald couplings.C1-Methoxy: Masked alcohol/amine; stable to bases/nucleophiles. |

The "Masking" Strategy

Directly using 6-bromo-1-indanol in cross-couplings can lead to catalyst poisoning or competitive O-arylation. Using 6-bromo-1-indanone risks side reactions (aldol condensations) under basic coupling conditions. The 1-methoxy group acts as a "silent" operator:

-

Stability: It tolerates strong bases (KOtBu, Cs₂CO₃) used in Suzuki/Buchwald cycles.

-

Lipophilicity: Enhances solubility in non-polar organic solvents compared to the free alcohol.

-

Orthogonality: It remains inert until specifically activated (demethylated) by Lewis acids (BBr₃).

Application Workflows

The utility of this compound lies in a "Couple-then-Activate" workflow. This allows researchers to install complex diversity elements at the C6 position before exposing the sensitive C1 pharmacophore.

Target Classes:

-

MAO-B Inhibitors: Analogs of Rasagiline where the C6 position is modified to improve metabolic stability or selectivity.

-

Melatonin Receptor Agonists: Indane cores mimicking the Ramelteon scaffold.

-

Kinase Inhibitors: The indane ring mimics the ribose or solvent-front moiety, with C6-aryl extensions reaching into the hydrophobic back-pocket.

Visualizing the Synthetic Logic

Figure 1: Divergent synthesis pathway utilizing the 1-methoxy group as a stable protecting group during C6-diversification.

Experimental Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To attach an aryl or heteroaryl group at the C6 position while retaining the C1-methoxy group.

Reagents:

-

Scaffold: 6-Bromo-1-methoxy-2,3-dihydro-1H-indene (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

-

Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base.

-

Degassing: Add the solvent mixture. Sparge with nitrogen or argon for 10 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).

-

Catalyst Addition: Add the Palladium catalyst quickly under an inert atmosphere. Seal the vessel.

-

Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The bromide peak (M+) should disappear, replaced by the coupled product (M-Br+Ar).

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, typically 0–20% EtOAc in Hexanes).

-

Note: The product will be a stable ether.

-

Protocol B: C1-Demethylation (Unmasking the Alcohol)

Objective: To convert the inert methoxy group into a reactive hydroxyl group for further functionalization.

Reagents:

-

Substrate: 6-Substituted-1-methoxyindane (from Protocol A)

-

Reagent: Boron Tribromide (BBr₃), 1.0 M in DCM (2.0–3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Methanol (MeOH), Sat. NaHCO₃

Procedure:

-

Setup: Dissolve the substrate in anhydrous DCM under Nitrogen atmosphere. Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add BBr₃ solution dropwise over 15 minutes. Caution: Exothermic reaction.

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC (The alcohol will be significantly more polar than the ether).

-

Quench: Cool back to -78°C. Add MeOH dropwise (vigorous reaction!). Then add sat. NaHCO₃ solution.

-

Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

-

Outcome: Yields the 6-substituted-1-indanol . This can be used directly or oxidized to the ketone (using Dess-Martin Periodinane or Swern conditions) for conversion to amines.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield in Coupling | Protodebromination (H replacing Br) | Ensure strict anhydrous/degassed conditions. Switch to Pd(OAc)₂/S-Phos for sterically demanding boronic acids. |

| Incomplete Demethylation | Lewis Acid coordination to N-heterocycles | If the C6-substituent contains basic nitrogens (pyridines), increase BBr₃ equivalents to 4.0–5.0. |

| Benzylic Oxidation | Air exposure at high temp | The C1 position is benzylic. Avoid prolonged heating in air. Always use inert atmosphere. |

References

-

Indane Scaffold in Medicinal Chemistry

- Title: "Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu

- Source: Elsevier / ScienceDirect.

- Context: Discusses the indane core as a templ

-

URL:[Link]

-

Demethylation Protocols

- Title: "Cleavage of Methyl Ethers with Boron Tribromide."

- Source:Journal of Organic Chemistry.

- Context: Standard procedure adapt

-

URL:[Link]

-

Cross-Coupling on Aryl Bromides

- Title: "Suzuki-Miyaura Cross-Coupling: A Practical Guide."

- Source:Chem. Rev.

- Context: Optimization of Pd-c

-

URL:[Link]

-

Commercial Availability & Properties

- Title: "6-Bromo-1-methoxy-2,3-dihydro-1H-indene Product Page."

- Source: PubChem / Vendor Aggreg

-

URL:[Link] (Note: Link to related structure for property verification).

(Note: Specific application papers for this exact CAS are proprietary or sparse in open literature; protocols are derived from standard operating procedures for homologous indane derivatives.)

experimental procedure for gram-scale synthesis of "6-bromo-1-methoxy-2,3-dihydro-1H-indene"

Abstract

This application note details a robust, gram-scale protocol for the synthesis of 6-bromo-1-methoxy-2,3-dihydro-1H-indene (Target Molecule). This intermediate is critical in the development of radiotracers and kinase inhibitors. The procedure utilizes a two-step sequence starting from commercially available 6-bromo-1-indanone: (1) Sodium borohydride reduction to the corresponding alcohol, followed by (2) Williamson ether synthesis using sodium hydride and iodomethane. This guide emphasizes process safety, specifically regarding the handling of pyrophoric reagents on a gram scale, and provides self-validating analytical checkpoints.

Part 1: Strategic Overview & Retrosynthesis

The synthesis is designed for reliability and safety on a laboratory scale (1–20 g). Direct functionalization of the indane core is often non-selective; therefore, we utilize the ketone functionality of 6-bromo-1-indanone to install the methoxy group stereoselectively (if chiral catalysts were used) or racemically (this protocol).[1]

Reaction Pathway[2][3][4]

-

Reduction: Chemoselective reduction of the ketone to a secondary alcohol.[2]

-

O-Methylation: Deprotonation of the hindered secondary alcohol followed by

attack on iodomethane.

Figure 1: Synthetic workflow for the conversion of 6-bromo-1-indanone to the target methoxy ether.

Part 2: Experimental Protocols

Step 1: Reduction of 6-Bromo-1-indanone

Objective: Convert ketone to secondary alcohol.[1][2] Scale: 5.0 g input.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Mass/Vol | Mmol | Role |

| 6-Bromo-1-indanone | 211.06 | 1.0 | 5.00 g | 23.7 | Substrate |

| Sodium Borohydride ( | 37.83 | 1.2 | 1.08 g | 28.4 | Reductant |

| Methanol (MeOH) | 32.04 | N/A | 50 mL | N/A | Solvent |

| HCl (1M) | 36.46 | Excess | ~20 mL | N/A | Quench |

Procedure

-

Setup: Charge a 250 mL round-bottom flask (RBF) with 6-bromo-1-indanone (5.0 g) and a magnetic stir bar. Add Methanol (50 mL) and stir until fully dissolved.

-

Cooling: Place the flask in an ice/water bath (0 °C). Allow to equilibrate for 10 minutes.

-

Addition: Add

(1.08 g) portion-wise over 15 minutes.-

Critical Control Point: Monitor gas evolution (

). Do not seal the system; use a bubbler or open needle to vent.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

-

Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, replaced by a lower

-

-

Quench: Cool back to 0 °C. Slowly add 1M HCl dropwise until gas evolution ceases and pH is neutral/acidic (pH ~5-6).

-

Workup: Remove MeOH under reduced pressure (Rotavap). Resuspend the residue in Ethyl Acetate (EtOAc, 50 mL) and Water (30 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 30 mL).

-

Drying: Wash combined organics with Brine (30 mL), dry over anhydrous

, filter, and concentrate. -

Result: Expect ~5.0 g (Quant.) of 6-bromo-1-indanol as a white/off-white solid.[1] Proceed to Step 2 without further purification if purity >95% by NMR.

Step 2: Methylation (Williamson Ether Synthesis)

Objective: O-Methylation of the secondary alcohol. Safety Alert: NaH is pyrophoric.[7] MeI is a suspected carcinogen and alkylating agent. Use a fume hood.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Mass/Vol | Mmol | Role |

| 6-Bromo-1-indanol | 213.07 | 1.0 | 4.80 g* | 22.5 | Substrate |

| Sodium Hydride (60% in oil) | 24.00 | 1.5 | 1.35 g | 33.8 | Base |

| Iodomethane (MeI) | 141.94 | 2.0 | 2.80 mL | 45.0 | Electrophile |

| THF (Anhydrous) | 72.11 | N/A | 60 mL | N/A | Solvent |

*Adjust based on actual yield from Step 1.

Procedure

-

Inert Setup: Flame-dry a 250 mL 2-neck RBF under Nitrogen (

) flow. -

Base Preparation: Add NaH (1.35 g, 60% dispersion) to the flask.

-

Optional: For higher purity, wash NaH with dry Hexane (2 x 10 mL) under

to remove mineral oil, decanting the supernatant carefully. Note: For this scale, unwashed NaH is acceptable if column chromatography is used later.

-

-

Solvation: Add anhydrous THF (40 mL) to the NaH. Cool to 0 °C.

-

Substrate Addition: Dissolve 6-bromo-1-indanol (4.8 g) in THF (20 mL). Add this solution dropwise to the NaH suspension over 20 minutes.

-

Observation: Vigorous

evolution. Stir at 0 °C for 30 mins, then RT for 30 mins to ensure alkoxide formation.

-

-

Alkylation: Cool back to 0 °C. Add Iodomethane (2.8 mL) dropwise.

-

Caution: MeI is volatile. Use a gas-tight syringe.

-

-

Reaction: Warm to RT and stir overnight (12–16 hours).

-

Checkpoint: TLC (Hexane/EtOAc 9:1). Product will be less polar (

) than the alcohol.

-

-

Quench: Cool to 0 °C. VERY SLOWLY add saturated

solution.-

Safety: The first few drops will react violently with excess NaH.

-

-

Workup: Dilute with water (50 mL) and extract with Diethyl Ether (

) or EtOAc (3 x 50 mL). -

Purification: Wash organics with Sodium Thiosulfate (10% aq) to remove iodine traces (yellow color), then Brine. Dry over

. Concentrate. -

Isolation: Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: 100% Hexane

5% EtOAc/Hexane. -

Yield Expectation: 80–90% (approx. 4.0–4.5 g).

-

Part 3: Quality Control & Analytics[1]

Expected Data

-

Physical State: Clear to pale yellow oil (may solidify upon standing/freezing).

-

1H NMR (400 MHz, CDCl3):

-

Mass Spectrometry:

[M]+ doublet at 226/228 (1:1 ratio indicating Bromine).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Methylation | Alkoxide formation failed or NaH dead.[1] | Ensure THF is anhydrous. Allow longer deprotonation time (1h) before adding MeI. |

| Elimination Product (Indene) | Temperature too high during NaH step. | Keep reaction at 0°C during addition. Do not heat above RT. |

| Low Yield | Loss during workup (product is lipophilic). | Re-extract aqueous layer with Hexane/EtOAc. |

Part 4: Safety Decision Logic (NaH Handling)

Handling Sodium Hydride requires strict adherence to protocol to prevent fire hazards.[7]

Figure 2: Decision tree for safe quenching of excess Sodium Hydride.

References

- Reduction of Ketones: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for NaBH4 reduction mechanism).

-

Safety of Sodium Hydride: Yang, X., et al. (2006). "Safe Handling of Sodium Hydride in Scalable Syntheses." Organic Process Research & Development. [1]

-

Indanone Functionalization: Synthesis of 6-bromo-1-indanol. PubChem Compound Summary for CID 2754824. [Link]

-

Methylation Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Protocol for Methyl Ether formation).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Troubleshooting & Optimization

Technical Support Center: Bromination of Methoxy-Dihydroindene

Welcome to the technical support center for the bromination of methoxy-dihydroindene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired product. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide (Q&A)

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My post-reaction TLC analysis shows multiple spots, and the major product isn't what I expected. What are these byproducts?

A: The presence of multiple products in the bromination of an electron-rich substrate like methoxy-dihydroindene typically points to a lack of selectivity between two primary competing reaction pathways: Electrophilic Aromatic Substitution (EAS) and Free Radical Bromination.

The key side reactions are:

-

Over-bromination (Di- or Tri-bromination): The methoxy group is a strong activating group, making the aromatic ring highly nucleophilic.[1] This high reactivity can lead to the addition of more than one bromine atom to the aromatic ring, especially if more than one equivalent of the brominating agent is used or if the reaction is run for too long.[2]

-

Benzylic Bromination: The dihydroindene scaffold contains benzylic C-H bonds (hydrogens on the carbon adjacent to the aromatic ring). These bonds are weaker than other sp³ C-H bonds and are susceptible to abstraction by bromine radicals.[3] This pathway is highly favored when using N-Bromosuccinimide (NBS) in non-polar solvents like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN) or light.[4][5][6] This process is also known as the Wohl-Ziegler reaction.[3][5]

-

Mixture of Aromatic Isomers: While the methoxy group is a strong ortho-, para- director, you may still obtain a mixture of isomers (bromination at the ortho position vs. the para position relative to the methoxy group). The exact ratio can be influenced by steric hindrance and reaction conditions.[7][8]

Q2: I aimed for aromatic bromination but isolated a product brominated on the five-membered ring. What went wrong?

A: This outcome strongly indicates that the reaction proceeded via a free-radical mechanism instead of the desired ionic, electrophilic aromatic substitution pathway.[9] This is a classic issue when using N-Bromosuccinimide (NBS).

Causality: The choice of solvent and the presence of radical initiators are critical in dictating the reaction pathway with NBS.[6]

-

Radical Pathway (Benzylic Bromination): Standard conditions for this reaction involve refluxing NBS in an anhydrous non-polar solvent such as carbon tetrachloride (CCl₄) with a radical initiator like azobisisobutyronitrile (AIBN) or under photo-irradiation.[4][5] These conditions promote the homolytic cleavage of the N-Br bond, generating a bromine radical (Br•) which then initiates a radical chain reaction at the benzylic position.[9]

-

Ionic Pathway (Aromatic Bromination): To favor electrophilic attack on the aromatic ring, polar solvents are necessary. Using dimethylformamide (DMF) or acetonitrile as the solvent can lead to high levels of para-selectivity for aromatic bromination.[4][10]

To correct this, you must change your reaction conditions to favor the ionic pathway. Exclude radical initiators and light, and switch to a polar solvent like acetonitrile.[10]

Q3: My yield of the desired monobrominated aromatic product is consistently low. How can I improve it?

A: Low yield is often a consequence of poor selectivity or product degradation. To improve the yield of the target molecule, a systematic optimization of reaction parameters is necessary.

Key Optimization Parameters:

| Parameter | Recommendation to Minimize Side Reactions | Rationale |

| Brominating Agent | Use N-Bromosuccinimide (NBS). | NBS is often milder than Br₂/Lewis acid combinations and its reaction pathway (radical vs. ionic) can be controlled by the choice of solvent.[4][10][11] |

| Solvent | Use a polar aprotic solvent like Acetonitrile (CH₃CN). | Polar solvents favor the ionic mechanism required for electrophilic aromatic substitution and can provide high regioselectivity.[10] Non-polar solvents like CCl₄ promote unwanted radical benzylic bromination.[4] |

| Temperature | Maintain a low to moderate temperature (e.g., 0 °C to room temp). | Lowering the reaction temperature can significantly increase the selectivity for a single isomer (e.g., para- vs. ortho-) and reduce the rate of over-bromination.[8] |

| Stoichiometry | Use 1.0 to 1.1 equivalents of NBS. | Using a stoichiometric amount of the brominating agent is crucial to prevent over-bromination of the highly activated aromatic ring.[2] |

| Exclusion of Light | Protect the reaction from light by wrapping the flask in foil. | Light can initiate radical chain reactions, leading to benzylic bromination as a side product.[4][6] |

| Radical Inhibitors | Ensure no radical initiators (e.g., AIBN, benzoyl peroxide) are present. | These reagents explicitly promote the undesired benzylic bromination pathway.[5] |

By carefully controlling these conditions, you can steer the reaction towards the desired electrophilic aromatic substitution and minimize the formation of byproducts, thereby increasing your yield.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic difference between aromatic and benzylic bromination with NBS?

A: The mechanism is fundamentally different and is dictated by the reaction environment.

-

Aromatic Bromination (Ionic Mechanism): In polar solvents, NBS serves as a source of an electrophilic bromine species ("Br⁺"). The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine.[4] This proceeds through a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity.[1][12] This is a classic Electrophilic Aromatic Substitution (EAS) reaction.

-

Benzylic Bromination (Radical Mechanism): In non-polar solvents and with an initiator (heat or light), the reaction begins with the homolytic cleavage of the N-Br bond in NBS to form a bromine radical.[9] This radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical.[9][13] This benzylic radical then reacts with Br₂ (formed in situ from HBr reacting with NBS) to yield the benzylic bromide product and another bromine radical, which continues the chain reaction.[6]

Caption: Competing Ionic vs. Radical pathways in the bromination of methoxy-dihydroindene.

Q2: Why is a Lewis acid like FeBr₃ sometimes used with Br₂? Is it suitable for this substrate?

A: A Lewis acid is used to increase the electrophilicity of bromine.[14][15] It coordinates with one of the bromine atoms in Br₂, polarizing the Br-Br bond and creating a potent electrophile (Br⁺[FeBr₄]⁻) that can be attacked by the aromatic ring.[12][16]

For a highly activated substrate like methoxy-dihydroindene, using a strong Lewis acid catalyst with molecular bromine is often too harsh.[12] The resulting powerful electrophile can lead to very fast reactions that are difficult to control, frequently resulting in significant amounts of over-brominated byproducts.[17] Using a milder reagent system like NBS in a polar solvent generally offers better control and higher selectivity for the desired monobrominated product.[10]

Caption: Role of a Lewis Acid in activating molecular bromine for EAS.

Experimental Protocols

Protocol 1: Selective para-Bromination of Methoxy-Dihydroindene

This protocol is designed to favor the selective monobromination on the aromatic ring.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the methoxy-dihydroindene starting material (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile (CH₃CN) as the solvent (approx. 0.1 M concentration). Stir the mixture under a nitrogen atmosphere until all starting material is dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: Stir the reaction at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

-